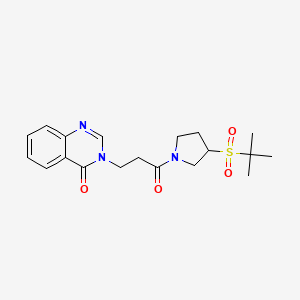

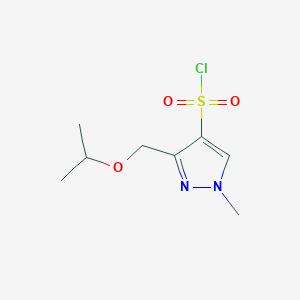

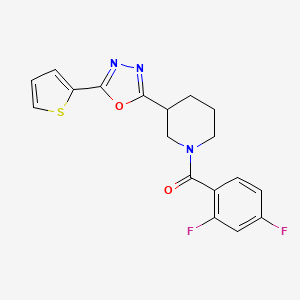

![molecular formula C20H16N2OS B2487566 2-{[(Benzoylamino)carbothioyl]amino}-1,1'-biphenyl CAS No. 19249-97-9](/img/structure/B2487566.png)

2-{[(Benzoylamino)carbothioyl]amino}-1,1'-biphenyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to "2-{[(Benzoylamino)carbothioyl]amino}-1,1'-biphenyl" involves complex chemical processes, where key steps may include the formation of Schiff bases, cyclocondensation, and reactions with specific reagents to introduce various functional groups. For example, some derivatives have been synthesized through processes involving the conversion of 2-(α-hydroxy benzyl) benzimidazole to its bromo counterpart, followed by reactions with different substituents to produce compounds with potent activities (Sharma, Kohli, & Sharma, 2010). Additionally, the use of additives like OxymaPure in the carbodiimide approach has been tested for the synthesis of α-ketoamide derivatives, showcasing the method's efficiency in terms of yield and purity (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).

Molecular Structure Analysis

The molecular structure of compounds related to "this compound" often features complex arrangements of atoms and functional groups, contributing to their unique properties. Studies have revealed that the orientation of substituents and the presence of specific functional groups are critical for the compound's biological activity. For instance, certain structural motifs have been identified as favorable for antiviral activities, with specific patterns of substituents enhancing potency (Öberg et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of "this compound" derivatives includes their participation in various reactions, such as carbopalladation, which has been employed for synthesizing 2-aminonaphthalenes and 1,3-benzoxazine derivatives (Tian, Pletnev, & Larock, 2003). These reactions highlight the compound's versatility in forming structures with potential therapeutic relevance.

Physical Properties Analysis

The physical properties of "this compound" and its derivatives, such as melting points, solubility, and crystal structures, play a crucial role in determining their suitability for various applications. For example, the optical resolution of certain derivatives has been explored to synthesize optically active compounds, which is essential for their biological activity (Shiraiwa et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and stability under various conditions, are pivotal for the utility of "this compound" derivatives. Studies have delved into transformations leading to the synthesis of novel compounds, indicating the compound's flexibility in chemical modifications and the potential for generating diverse molecules with desired properties (Stanovnik, Bratušek, Rečnik, Svete, & Meden, 2003).

Wissenschaftliche Forschungsanwendungen

Arylsulfonamides in Cancer Research

- A study on arylsulfonamides from Tupistra chinensis Baker identified compounds structurally characterized as 2-[2-([1,1′-biphenyl]-4-ylsulfonylamino)-benzoylamino]-benzoic acid methyl ester and 2-[([1,1′-biphenyl]-4-ylsulfonyl)amino]-benzoic acid. These compounds showed weak cytotoxicity in human cancer cell lines, suggesting potential for cancer research applications (Xu et al., 2020).

Antiadenoviral Compounds

- Research on 2-[2-Benzoylamino)benzoylamino]benzoic acid analogues found that these compounds acted as inhibitors of adenovirus replication, indicating their potential use in antiviral therapy (Öberg et al., 2012).

Crystal Structure Analysis

- A study on diisopropyl [(benzoylamino)(phenyl)methyl]phosphonate revealed its crystal structure, which could contribute to a better understanding of molecular interactions and design in pharmaceuticals (Fang et al., 2009).

Antihypertensive Activity

- Synthesis and evaluation of certain derivatives related to this compound demonstrated potent antihypertensive effects. These findings could lead to new treatments for hypertension (Sharma et al., 2010).

Tyrosinase Inhibition

- Biphenyl ester derivatives were found to be effective tyrosinase inhibitors, which are significant in the treatment of hyperpigmentation and other skin disorders (Kwong et al., 2017).

Peptide Synthesis

- Certain benzoylamino compounds were used as N-protecting groups in peptide synthesis, indicating their utility in the production of peptides and proteins (Svete et al., 1997).

Eigenschaften

IUPAC Name |

N-[(2-phenylphenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2OS/c23-19(16-11-5-2-6-12-16)22-20(24)21-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H,(H2,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCKNCJBXDGMQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

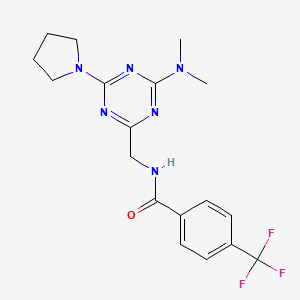

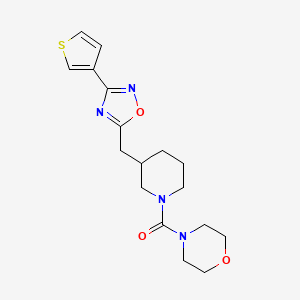

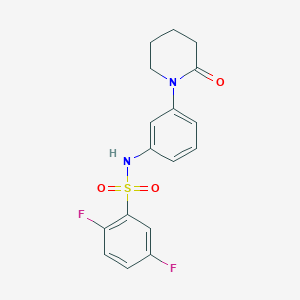

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487487.png)

![3-(4-nitrophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2487496.png)